molecular formula C16H22F3N3O2 B112205 1-Boc-4-(4-Amino-2-trifluoromethylphenyl)piperazine CAS No. 193902-87-3

1-Boc-4-(4-Amino-2-trifluoromethylphenyl)piperazine

Cat. No. B112205
CAS RN: 193902-87-3
M. Wt: 345.36 g/mol
InChI Key: PYQPVPBYELLURV-UHFFFAOYSA-N
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Description

1-Boc-4-(4-Amino-2-trifluoromethylphenyl)piperazine, also known as 4-(4-AMINO-2-TRIFLUOROMETHYL-PHENYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER, is a chemical compound with the molecular formula C16H22F3N3O2 . It is used in various chemical reactions and has several applications in the field of chemistry .


Synthesis Analysis

The synthesis of piperazine derivatives, such as 1-Boc-4-(4-Amino-2-trifluoromethylphenyl)piperazine, has been a subject of research in recent years . Various methods have been developed, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of 1-Boc-4-(4-Amino-2-trifluoromethylphenyl)piperazine is characterized by a piperazine ring substituted with a tert-butyl carboxylate group and a 4-amino-2-trifluoromethylphenyl group . The molecular weight of this compound is 345.36 g/mol .


Physical And Chemical Properties Analysis

1-Boc-4-(4-Amino-2-trifluoromethylphenyl)piperazine has a molecular weight of 345.36 g/mol . Its density is 1.252±0.06 g/cm3 at 20 ºC 760 Torr, and its boiling point is predicted to be 446.5±45.0 °C .

Scientific Research Applications

Drug Discovery

This compound is a versatile material used in scientific research, particularly in the field of drug discovery. Piperazine, a key component of this compound, is the third most common nitrogen heterocycle in drug discovery . It is prevalent in diverse pharmacological agents with anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties .

Synthesis of Blockbuster Drugs

Piperazine is the key component of several blockbuster drugs, such as Imatinib (also marketed as Gleevec), and Sildenafil, sold as Viagra . The presence of the additional nitrogen in piperazine permits for adjusting 3D geometry at the distal position of the six-membered ring, which is not easily available with morpholines or piperidines .

C–H Functionalization

Major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring . This process involves the replacement of a hydrogen atom attached to a carbon atom in a molecule with a functional group .

Photoredox Chemistry

The compound can be involved in photoredox chemistry, a branch of chemistry that deals with chemical reactions that are induced by light . In these reactions, a photo-excited entity can transfer an electron to or from a substrate, altering the oxidation state of both .

Heterocyclic Chemistry

Piperazine, a part of this compound, is a six-membered heterocycle. Heterocyclic compounds are widely used in medicinal chemistry and pharmaceuticals, making up more than 75% of FDA-approved drugs .

Improving Pharmacological and Pharmacokinetic Profiles

The nitrogen atom sites in piperazine serve as hydrogen bond donors/acceptors, thus tuning the interactions with receptors as well as increasing water solubility and bioavailability . This helps improve the pharmacological and pharmacokinetic profiles of drug candidates containing piperazines .

Mechanism of Action

Target of Action:

The primary target of this compound is the GABA receptor . Specifically, it acts as a GABA receptor agonist . GABA (γ-aminobutyric acid) is an inhibitory neurotransmitter in the central nervous system. By binding directly and selectively to muscle membrane GABA receptors, 1-Boc-4-(4-Amino-2-trifluoromethylphenyl)piperazine causes hyperpolarization of nerve endings. This results in flaccid paralysis of the worm or parasite it targets .

properties

IUPAC Name

tert-butyl 4-[4-amino-2-(trifluoromethyl)phenyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22F3N3O2/c1-15(2,3)24-14(23)22-8-6-21(7-9-22)13-5-4-11(20)10-12(13)16(17,18)19/h4-5,10H,6-9,20H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYQPVPBYELLURV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50592465
Record name tert-Butyl 4-[4-amino-2-(trifluoromethyl)phenyl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50592465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-4-(4-Amino-2-trifluoromethylphenyl)piperazine

CAS RN

193902-87-3
Record name tert-Butyl 4-[4-amino-2-(trifluoromethyl)phenyl]piperazine-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=193902-87-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-[4-amino-2-(trifluoromethyl)phenyl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50592465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of the product of Example 44A (1 g, 2.7 mmol) in methanol (30 mL) was added Raney Nickel (100 mg) and the mixture stirred under nitrogen for 16 hours. The catalyst was filtered off and the solvent concentrated to give the title compound which was used in the next reaction without further purification. MS: 346 (M+H+).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One

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